(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, pyrrolidinyl, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by oxidation reactions to introduce the necessary functional groups . The reaction conditions often involve the use of glacial acetic acid and other reagents to facilitate the transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like glacial acetic acid, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidinyl and piperazinyl groups are known to enhance binding affinity and selectivity towards certain biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- 1-Butanone, 4-chloro-1-(4-fluorophenyl)-
- Pyridazinones containing the (4-methoxyphenyl)piperazine
Uniqueness
What sets (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidinyl and piperazinyl groups, along with the chloro and fluoro substituents, provides a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O/c20-17-11-14(21)3-4-16(17)19(27)26-9-7-24(8-10-26)15-12-18(23-22-13-15)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCAVKONQWHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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